potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate
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Overview
Description
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-bromophenylsulfonamide: This is achieved by reacting 4-bromoaniline with chlorosulfonic acid to form 4-bromophenylsulfonamide.
Synthesis of 4-chlorobenzoic acid: This can be prepared by the chlorination of benzoic acid using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-bromophenylsulfonamide with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfamoyl group can participate in oxidation and reduction reactions.
Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Potassium 3-[(4-chlorophenyl)sulfamoyl]-4-bromobenzoate: Similar structure but with different positions of bromine and chlorine atoms.
Potassium 3-[(4-methylphenyl)sulfamoyl]-4-chlorobenzoate: Similar structure with a methyl group instead of a bromine atom.
Potassium 3-[(4-fluorophenyl)sulfamoyl]-4-chlorobenzoate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1007190-08-0 |
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Molecular Formula |
C13H8BrClKNO4S |
Molecular Weight |
428.7 |
Purity |
95 |
Origin of Product |
United States |
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